Succinimidyl carbonate

Description

The exact mass of the compound Succinimidyl carbonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Succinimidyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimidyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

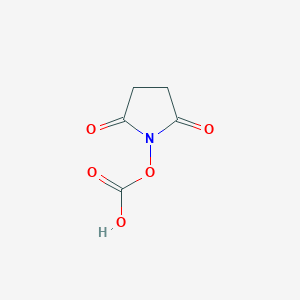

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hydrogen carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO5/c7-3-1-2-4(8)6(3)11-5(9)10/h1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIFDEVVTPEXDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159491 |

Source

|

| Record name | Succinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.10 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135680-78-3 |

Source

|

| Record name | Succinimidyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135680783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Succinimidyl Carbonate Chemistry

Core Principles and Mechanism

Succinimidyl carbonate chemistry is a powerful bioconjugation technique used to covalently link molecules by forming a highly stable carbamate (urethane) bond.[1] The process is typically a two-step reaction primarily used to couple a molecule bearing a hydroxyl group (-OH) with another molecule containing a primary or secondary amine (-NH₂).

The key reagent is often N,N'-Disuccinimidyl carbonate (DSC), a homobifunctional crosslinker that serves as a safer alternative to phosgene.[2] The core mechanism proceeds as follows:

-

Activation of Hydroxyl Groups: A hydroxyl-containing molecule is reacted with DSC. One of the N-hydroxysuccinimide (NHS) groups on DSC is displaced, forming a highly reactive succinimidyl carbonate ester intermediate on the target molecule.[2][3] NHS is an excellent leaving group, making the intermediate susceptible to nucleophilic attack.[2]

-

Nucleophilic Acyl Substitution: A primary amine from a second molecule attacks the carbonyl carbon of the activated succinimidyl carbonate. This displaces the NHS leaving group and results in the formation of a stable carbamate linkage.[4] The reaction is most efficient at a pH range of 7.0-9.0, where the primary amines are deprotonated and more nucleophilic.[1][4]

The resulting carbamate bond is notably more stable against hydrolysis compared to ester bonds, which is a critical advantage for bioconjugates intended for in vivo applications.[4][5]

Caption: The two-step reaction mechanism of succinimidyl carbonate chemistry.

Key Applications in Drug Development

The stability and versatility of succinimidyl carbonate chemistry make it invaluable in therapeutic and diagnostic development.

-

PEGylation: Polyethylene glycol (PEG) chains are attached to proteins, peptides, or small molecules to improve their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can enhance solubility, increase serum half-life, and reduce immunogenicity.[1][6] Reagents like m-PEG-succinimidyl carbonate are commonly used for this purpose.[6][7]

-

Antibody-Drug Conjugates (ADCs): This chemistry is used to attach potent cytotoxic drugs to antibodies. The succinimidyl carbonate can be part of a linker that connects the drug to lysine residues on the antibody, enabling targeted drug delivery.[6][8]

-

PROTAC Synthesis: In the development of Proteolysis-Targeting Chimeras (PROTACs), succinimidyl carbonate linkers are used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[9]

-

Immobilization of Biomolecules: Proteins and other ligands can be covalently attached to solid supports, such as resins or nanoparticles, for applications in diagnostics and affinity chromatography.[2]

Caption: Key applications of succinimidyl carbonate chemistry in drug development.

Data Presentation: Reagent Properties and Comparison

The choice of crosslinking chemistry is critical for successful bioconjugation. Succinimidyl carbonates offer a favorable balance of reactivity and stability compared to other common N-hydroxysuccinimide (NHS) esters.

Table 1: Physicochemical Properties of a Representative Reagent (m-PEG5-succinimidyl carbonate)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₆H₂₇NO₁₀ | [6] |

| Molecular Weight | 393.39 g/mol | [6] |

| Purity | ≥95% | [6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO, DMF | [6][10] |

| Storage Conditions | -20°C, dry, inert environment |[6] |

Table 2: Comparison of Amine-Reactive Chemistries

| Reagent Type | Target Group | Bond Formed | Reactivity | Optimal pH | Key Features |

|---|---|---|---|---|---|

| Succinimidyl Carbonate (SC) | Primary Amines | Carbamate | Very High | 7.5 - 8.5 | Forms highly stable linkage; good reactivity.[1] |

| Succinimidyl Ester (NHS) | Primary Amines | Amide | High to Very High | 7.0 - 9.0 | Widely used, forms very stable amide bond.[8][11] |

| Isothiocyanate | Primary Amines | Thiourea | Very High | 7.0 - 9.0 | Forms a highly stable linkage.[1] |

Table 3: Comparative Hydrolysis Half-life of PEG-NHS Esters (pH 8.0, 25°C)

| PEG NHS Ester Type | Hydrolysis Half-life (minutes) |

|---|---|

| PEG-Succinimidyl Carboxymethylated (SCM) | 0.75 |

| PEG-Succinimidyl Succinate (SS) | 9.8 |

| PEG-Succinimidyl Propionate (SPA) | 16.5 |

| PEG-Succinimidyl Carbonate (SC) | 20.4 |

| PEG-Succinimidyl Valerate (SVA) | 33.6 |

(Data sourced from[12])

This data highlights that succinimidyl carbonate (SC) esters exhibit greater stability against hydrolysis in aqueous solutions compared to many other common NHS esters, providing a longer window for the desired reaction with amines to occur.[12]

Experimental Protocols

This section provides a detailed methodology for a common application: the PEGylation of a protein using an m-PEG-succinimidyl carbonate reagent.

Objective: To covalently attach m-PEG chains to primary amines (lysine residues, N-terminus) on a target protein.

Materials:

-

Protein: Lyophilized or in a buffer free of primary amines (e.g., Tris).

-

m-PEG-Succinimidyl Carbonate (m-PEG-SC): Stored at -20°C under dessication.

-

Reaction Buffer: 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.5-8.5.

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7]

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

-

Analytical Instruments: SDS-PAGE system, HPLC, Mass Spectrometer.[11]

Detailed Methodology:

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be achieved by dialysis or using a desalting column.[7]

-

Adjust the protein concentration to a working range, typically 1-10 mg/mL.

-

-

m-PEG-SC Reagent Preparation:

-

Allow the m-PEG-SC vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

-

Immediately before use, dissolve the m-PEG-SC in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[4] Using anhydrous solvents is critical to prevent premature hydrolysis of the reagent.[7]

-

-

PEGylation Reaction:

-

Add the calculated amount of the m-PEG-SC stock solution to the protein solution while gently stirring. The amount to add is based on the desired molar excess of PEG reagent to protein (a common starting point is a 10- to 50-fold molar excess).[7]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7] The optimal time and temperature should be determined empirically for each specific protein.

-

-

Quenching the Reaction:

-

To stop the conjugation, add the Quenching Buffer to a final concentration of 20-50 mM.[7]

-

Incubate for 15-30 minutes. The primary amines in the quenching buffer will react with and consume any excess m-PEG-SC reagent.

-

-

Purification of the Conjugate:

-

Separate the PEGylated protein from unreacted PEG reagent, hydrolyzed reagent, and NHS byproduct.

-

Size-Exclusion Chromatography (SEC) is commonly used, eluting with a suitable storage buffer (e.g., PBS).[4]

-

-

Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate to visualize the increase in molecular weight compared to the unmodified protein, confirming successful PEGylation.[6][7]

-

HPLC: Use SEC-HPLC or RP-HPLC to assess the purity and heterogeneity of the conjugate, separating mono-, poly-, and un-PEGylated species.[11]

-

Mass Spectrometry (MALDI-TOF): Determine the precise molecular weight to confirm the number of PEG chains attached per protein molecule (degree of labeling).[11]

-

Caption: Experimental workflow for protein PEGylation via succinimidyl carbonate chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Succinimidyl Carbonate Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of succinimidyl carbonates, a class of amine-reactive chemical tools essential for bioconjugation. The guide details the underlying chemistry, reaction kinetics, experimental protocols, and applications in scientific research and drug development.

Core Mechanism of Action: Carbamate Linkage Formation

The primary mechanism of action of succinimidyl carbonates involves a nucleophilic acyl substitution reaction with primary amines.[1] The succinimidyl carbonate group is a highly reactive ester that readily couples with unprotonated primary amino groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins and peptides.[2]

The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl carbonate. This leads to the displacement of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable, covalent carbamate (also known as a urethane) linkage.[2] This carbamate bond is significantly more stable towards hydrolysis compared to an ester bond, ensuring the long-term stability of the resulting conjugate.[1]

Quantitative Data and Reaction Kinetics

The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. A crucial competing reaction is the hydrolysis of the succinimidyl carbonate ester in an aqueous environment, which deactivates the reagent.

Hydrolytic Stability of Succinimidyl Carbonate

The rate of hydrolysis of the succinimidyl carbonate group is highly dependent on pH. The stability of the reagent decreases as the pH increases.

| pH | Temperature (°C) | Estimated Half-life of Succinimidyl Carbonate |

| 7.0 | 25 | Several hours |

| 8.0 | 25 | ~1 hour |

| 8.5 | 25 | 30-60 minutes |

| 9.0 | 25 | Minutes |

Note: The half-life of succinimidyl carbonates is also influenced by the specific molecule to which it is attached. The values presented are general estimates for a generic PEG-succinimidyl carbonate. [3][4]

Effect of Molar Ratio on Degree of Labeling

The degree of labeling (DOL), which is the average number of reagent molecules conjugated to a single protein molecule, is directly influenced by the molar excess of the succinimidyl carbonate reagent.

| Molar Ratio (Reagent:Protein) | Expected Degree of Labeling (DOL) | Notes |

| 5:1 to 10:1 | Low to Moderate | A good starting point for many applications. |

| 10:1 to 20:1 | Moderate to High | Often used to achieve a higher degree of modification. [2] |

| 20:1 to 50:1 | High | May be necessary for dilute protein solutions or less reactive proteins. |

Note: The optimal molar ratio should be determined empirically for each specific protein and desired DOL. [1]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a succinimidyl carbonate-activated molecule (e.g., mPEG-SC) to a protein.

Materials

-

Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).

-

Succinimidyl carbonate reagent (e.g., mPEG-succinimidyl carbonate).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine). [2]* Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes). [2]

Protocol for Protein Labeling

Caption: A typical experimental workflow for protein conjugation.

Application Case Study: Studying Intracellular Protein Trafficking

Caption: Workflow for studying intracellular protein trafficking.

Conclusion

Succinimidyl carbonate chemistry provides a robust and versatile method for the covalent modification of proteins and other biomolecules. The formation of stable carbamate linkages is highly efficient under controlled pH conditions. A thorough understanding of the reaction mechanism, kinetics, and potential side reactions is critical for designing and executing successful bioconjugation experiments. This guide provides the foundational knowledge for researchers to effectively utilize succinimidyl carbonate reagents in their drug development and research applications.

References

Succinimidyl Carbonate Activation of Hydroxyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of hydroxyl groups is a critical step in the synthesis of a wide array of functionalized molecules, particularly in the realm of bioconjugation and drug delivery. Among the various methods available, activation using N,N'-Disuccinimidyl Carbonate (DSC) has emerged as a versatile and efficient strategy. This technical guide provides a comprehensive overview of the succinimidyl carbonate activation of hydroxyl groups, detailing the underlying chemical principles, experimental protocols, and applications. Quantitative data on reaction parameters are summarized, and key experimental workflows are visualized to offer a practical resource for researchers in the field.

Introduction

Hydroxyl groups are abundant in biomolecules such as proteins (on serine, threonine, and tyrosine residues), polysaccharides, and various small molecule drugs. However, their inherent low reactivity often necessitates an "activation" step to facilitate subsequent conjugation or modification. N,N'-Disuccinimidyl Carbonate (DSC) is a commercially available, stable, and less hazardous alternative to phosgene-based reagents for this purpose.[1][2] The activation of a hydroxyl group with DSC forms a highly reactive succinimidyl carbonate intermediate. This intermediate readily reacts with primary amines under mild conditions to form stable carbamate linkages, a cornerstone of many bioconjugation strategies, including PEGylation and the surface functionalization of materials.[3][4]

The Chemistry of Activation and Conjugation

The process can be conceptually divided into two main stages: the activation of the hydroxyl group and the subsequent nucleophilic substitution by an amine.

Stage 1: Activation of the Hydroxyl Group

In the presence of a base, typically a tertiary amine like triethylamine (TEA) or pyridine, the hydroxyl group (-OH) performs a nucleophilic attack on one of the carbonyl carbons of DSC.[2] This results in the displacement of one N-hydroxysuccinimide (NHS) leaving group and the formation of a succinimidyl carbonate ester of the alcohol. This intermediate is significantly more reactive than the original alcohol.

Stage 2: Reaction with Primary Amines

The activated succinimidyl carbonate is then susceptible to nucleophilic attack by a primary amine (-NH2). The amine displaces the second NHS moiety, leading to the formation of a stable carbamate (urethane) bond.[3] This reaction is highly efficient and proceeds under mild pH conditions, making it suitable for sensitive biomolecules.

Quantitative Data

Solubility of N,N'-Disuccinimidyl Carbonate (DSC)

The choice of solvent is critical for efficient activation. The solubility of DSC in common organic solvents is presented below.[4]

| Solvent | Solubility (mg/mL) |

| Dichloromethane | 2 |

| Acetone | 14 |

| Acetonitrile | 34 |

| Tetrahydrofuran | 3 |

| Ethyl Acetate | 4 |

| Isopropyl Alcohol | 2 |

| Dimethylformamide (DMF) | 88 |

| Dimethyl Sulfoxide (DMSO) | >250 |

Reaction Conditions for Carbamate Formation

The overall yield of carbamate formation is dependent on several factors, including the nature of the alcohol, the amine, and the reaction conditions.

| Alcohol Type | Amine Type | Typical Yield (%) | Reference |

| Primary | Primary | 65-89 | [5] |

| Sterically Hindered Secondary | Primary | 65-89 | [5] |

| Hindered Tertiary | Primary | Unsuccessful | [5] |

Optimal pH for Amine Coupling

The reaction of the activated succinimidyl carbonate with primary amines is pH-dependent. The optimal pH range balances the need for a deprotonated, nucleophilic amine with the minimization of hydrolysis of the active ester.

| Parameter | Recommended Range | Consequence of Deviation | Reference |

| Optimal pH Range | 7.2 - 8.5 | < 7.0: Amine is protonated and non-reactive, leading to low or no conjugation. > 8.5: Rapid hydrolysis of the succinimidyl carbonate reduces conjugation efficiency. | [6][7] |

| Recommended Buffers | Phosphate-buffered saline (PBS), Borate buffer, Carbonate/Bicarbonate buffer | Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule. | [6][7] |

Experimental Protocols

General Protocol for Activation of a Hydroxyl-Containing Molecule with DSC

This protocol describes the activation of an alcohol to a succinimidyl carbonate.

Materials:

-

Hydroxyl-containing starting material

-

N,N'-Disuccinimidyl Carbonate (DSC)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)[5]

-

Tertiary amine base (e.g., triethylamine, pyridine)[5]

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the hydroxyl-containing starting material (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the tertiary amine base (3.0 equivalents) to the solution.[5]

-

Add DSC (1.5 equivalents) to the stirred solution at room temperature (23°C).[5]

-

Stir the reaction mixture at room temperature for 4 hours or until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture containing the activated succinimidyl carbonate can be used directly in the next step or purified. Workup can be performed by washing with an aqueous sodium bicarbonate solution.[5]

Protocol for Conjugation of an Amine-Containing Molecule to a DSC-Activated Substrate

This protocol details the formation of a carbamate linkage.

Materials:

-

Solution of the DSC-activated molecule from Protocol 4.1

-

Amine-containing molecule

-

Anhydrous solvent (e.g., methylene chloride)[5]

-

Tertiary amine base (e.g., triethylamine)

Procedure:

-

To the solution containing the activated succinimidyl carbonate, add the amine-containing molecule (1.2 equivalents).[5]

-

Add the tertiary amine base (2.0 equivalents).[5]

-

Stir the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the amine and can be monitored by TLC or HPLC.

-

Upon completion, the product can be purified by standard methods such as flash chromatography.[5]

Protocol for PEGylation of a Protein with a DSC-Activated PEG

This protocol provides a general workflow for the modification of proteins.

Materials:

-

Protein to be PEGylated

-

DSC-activated PEG

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)[8]

-

Anhydrous DMSO or DMF (for dissolving the PEG reagent)[8]

-

Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0)[9]

-

Purification system (e.g., size-exclusion chromatography)[9]

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.[8] If the protein is in a buffer containing amines, perform a buffer exchange using dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the DSC-activated PEG in anhydrous DMSO or DMF.[8]

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved DSC-activated PEG to the protein solution.[9] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[8]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG reagent.[9]

-

Purification: Remove excess unreacted PEG and byproducts using size-exclusion chromatography or dialysis.[9]

-

Characterization: Analyze the PEGylated protein using SDS-PAGE (to observe the shift in molecular weight) and other analytical techniques to determine the degree of PEGylation.[8]

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 5. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

stability of carbamate bond from succinimidyl carbonate

An In-depth Technical Guide to the Stability of Carbamate Bonds Formed from Succinimidyl Carbonates

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of molecules to proteins and other biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the various methods for bioconjugation, the reaction of succinimidyl carbonates with primary amines to form carbamate linkages is highly prevalent. The stability of this resulting carbamate bond is a critical parameter that dictates the efficacy, safety, and pharmacokinetic profile of bioconjugates, particularly in the context of Antibody-Drug Conjugates (ADCs).[1][2] This guide provides a detailed examination of the formation and stability of carbamate bonds derived from succinimidyl carbonates, presenting quantitative data, experimental protocols, and visual diagrams to aid researchers in this field.

Core Mechanism: Formation of the Carbamate Bond

The fundamental reaction involves a nucleophilic acyl substitution where a primary amine on a biomolecule, such as the ε-amino group of a lysine residue, attacks the carbonyl carbon of the succinimidyl carbonate.[3] This reaction proceeds efficiently under mild conditions and results in the formation of a stable carbamate (urethane) linkage and the displacement of N-hydroxysuccinimide (NHS) as a leaving group.[3][4] This carbamate bond is noted for being significantly more stable to hydrolysis than an ester bond.[3] The succinimidyl carbonate itself is a highly reactive ester, making it an efficient tool for amine coupling.[3][]

Caption: Formation of a stable carbamate bond from a succinimidyl carbonate.

Factors Influencing Carbamate Bond Stability

While generally stable, the carbamate linkage is not inert. Its stability is influenced by several factors, making it suitable for designing both stable and conditionally labile linkers in drug delivery systems.[6][7] The primary mechanisms governing its cleavage are pH-dependent hydrolysis and enzymatic action.[2][8]

-

pH-Dependent Hydrolysis: Carbamate bonds exhibit varied stability across different pH ranges. While many are stable at physiological pH (7.4), some can be engineered to hydrolyze at the lower pH found in endosomes (pH 5-6) and lysosomes (pH 4.5-5).[2][8] Preliminary studies on certain carbamate-based closomers have shown them to be hydrolytically stable in a wide pH range of 2-12.[9] However, N-monosubstituted carbamates of phenols are known to be labile to chemical hydrolysis, whereas N,N-disubstituted carbamates are more chemically stable.[7][10] The hydrolysis of aldicarb, a carbamate pesticide, demonstrates this pH dependence, with a base-catalyzed decomposition observed above pH 7.0 and an acid-catalyzed reaction below pH 5.0.[11]

-

Enzymatic Cleavage: In targeted drug delivery, particularly for ADCs, carbamate linkers are often designed to be substrates for enzymes that are overexpressed in target tissues, such as tumors.[2][8] A prominent example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker, which is cleaved by the lysosomal protease Cathepsin B.[2][8] This enzymatic cleavage initiates a self-immolative cascade that results in the release of the unmodified drug payload.[8] Conversely, N,N-disubstituted carbamates have been found to be stable in plasma solutions, while monosubstituted versions can be highly unstable and are readily hydrolyzed by plasma enzymes.[10][11]

-

Structural and Electronic Effects: The stability of the carbamate bond is also intrinsically linked to its structure. The rotational barrier of the C-N bond in a carbamate is generally lower than that of an amide, which can be influenced by the electronic properties of the substituents.[12][13] For instance, N-phenylcarbamates have a lower rotational barrier than N-alkylcarbamates, and N-(2-pyrimidyl)carbamates have an even lower barrier, indicating increased single-bond character for the C-N bond.[13] This suggests that electron-withdrawing groups on the nitrogen can decrease the stability of the bond.

Caption: Key pathways influencing the stability and cleavage of carbamate linkers.

Quantitative Stability Data

The hydrolytic stability of carbamate linkers is typically assessed by measuring their half-life (t½) or the percentage of drug release over time in various biological media.[8] The following tables summarize representative quantitative data on the stability of different carbamate-based linkers.

Table 1: Stability of Various Carbamate Linkers in Biological Media

| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release |

|---|---|---|---|---|

| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable[2][8] |

| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release[2][8] |

| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | Dramatically improved stability vs. Val-Cit-PABC[8] |

| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis[8] |

| Carbonate | SN-38 | Serum | - | ~36 h[8] |

| Silyl ether-based | MMAE | Human Plasma | - | > 7 days[8] |

Table 2: pH-Dependent Stability of Linkers

| Linker Type | Model System/Drug | Medium | Condition | Half-life (t½) / % Release |

|---|---|---|---|---|

| Acylhydrazone | Doxorubicin ADC | Buffer | pH 7.0 | > 2.0 h[8] |

| Acylhydrazone | Doxorubicin ADC | Buffer | pH ~5.0 | 2.4 min[8] |

| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release[8] |

| Monosubstituted CAE* | Dopaminergic Drug | Buffer | pH 7.4 (37°C) | 4 to 40 min[10] |

| N,N-Disubstituted CAE* | Dopaminergic Drug | Buffer | pH 7.4 (37°C) | Stable[10] |

*CAE: Carbamic Acid Esters

Experimental Protocols for Stability Assessment

Accurate evaluation of linker stability is essential for the development of safe and effective bioconjugates. Below are generalized methodologies for key stability assays.[2]

Protocol 1: Plasma Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma to predict its behavior in systemic circulation.[8]

Materials:

-

Linker-drug conjugate (e.g., ADC)

-

Human and/or mouse plasma

-

Stock solution solvent (e.g., DMSO)

-

Quenching solution (e.g., cold acetonitrile)

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Prepare a stock solution of the linker-drug conjugate.[8]

-

Incubate the conjugate at a final concentration (e.g., 10 µM) in plasma at 37°C.[2][8]

-

At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.[2]

-

Immediately quench the reaction by adding cold acetonitrile to precipitate plasma proteins.[8]

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate and released drug.[8]

-

Calculate the percentage of intact conjugate remaining at each time point relative to the zero-hour time point.[8]

Protocol 2: Stability Assay at Different pH Values

Objective: To assess the stability of a linker-drug conjugate at various pH values, mimicking physiological (pH 7.4) and endosomal/lysosomal (pH 4.5-5.5) conditions.[8]

Materials:

-

Linker-drug conjugate

-

Buffer solutions at a range of pH values (e.g., pH 5.5, pH 7.4)

-

HPLC or LC-MS system

Procedure:

-

Prepare a stock solution of the linker-drug conjugate.[8]

-

Incubate the conjugate at a final concentration (e.g., 10 µM) in the different pH buffers at 37°C.[8]

-

At specified time intervals, take aliquots and directly analyze them by HPLC or LC-MS.[8]

-

Measure the concentration of the intact conjugate and any released drug.[8]

-

Determine the rate of hydrolysis and the half-life of the conjugate at each pH value.[8]

Caption: General experimental workflow for assessing hydrolytic stability.

Conclusion

The carbamate bond formed from the reaction of succinimidyl carbonates with amines is a versatile and widely used linkage in bioconjugation. Its stability is a tunable property, governed by factors such as pH, enzymatic susceptibility, and the specific chemical structure of the carbamate and its neighboring groups. While generally more robust than ester bonds, carbamates can be engineered for controlled cleavage under specific physiological conditions, a feature that is heavily exploited in the design of advanced drug delivery systems like ADCs. A thorough understanding and empirical evaluation of carbamate bond stability, using systematic protocols as outlined, are critical for the successful development of potent, safe, and effective bioconjugate therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 10. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to m-PEG5-succinimidyl carbonate

An In-depth Technical Guide on the Solubility and Application of m-PEG5-succinimidyl carbonate

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of m-PEG5-succinimidyl carbonate. The document details its physicochemical properties, solubility profile, and core applications in bioconjugation, supported by detailed experimental protocols and visual diagrams to illustrate key processes.

m-PEG5-succinimidyl carbonate is a monodisperse polyethylene glycol (PEG) linker that is widely utilized in bioconjugation and drug development.[1] Its structure consists of a methoxy-terminated PEG chain with five ethylene glycol units, which is functionalized with a succinimidyl carbonate reactive group.[1] This heterobifunctional nature allows for the covalent attachment of the PEG spacer to primary amines on biomolecules like proteins, peptides, and antibodies, resulting in the formation of a stable carbamate linkage.[1][2]

The process of attaching PEG chains, known as PEGylation, is a broadly used bioconjugation technique.[3] The incorporation of the hydrophilic PEG5 spacer can significantly enhance the solubility and stability of the modified molecule, prolong its in vivo half-life, reduce aggregation, and potentially lower its immunogenicity.[2][3][4] These characteristics make m-PEG5-succinimidyl carbonate an invaluable tool in the development of therapeutics, including antibody-drug conjugates (ADCs).[2][3][]

Physicochemical and Reactive Properties

The fundamental properties of m-PEG5-succinimidyl carbonate are crucial for its handling, storage, and application in experimental design. It is essential to handle the reagent in a dry, inert environment to prevent the hydrolysis of the highly reactive succinimidyl carbonate group.[1]

| Property | Value | Source |

| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl carbonate | [2][6] |

| CAS Number | 1058691-00-1 | [2][4] |

| Molecular Formula | C16H27NO10 | [1][2][4] |

| Molecular Weight | 393.39 g/mol | [1][2][4] |

| Appearance | White to off-white solid or wax-like substance | [1][2][4] |

| Purity | Typically ≥95% - 98% | [2][4] |

| Reactive Group | N-Hydroxysuccinimidyl (NHS) Carbonate | [1] |

| Target Functional Group | Primary amines (-NH2) | [1] |

| Resulting Linkage | Stable carbamate bond | [1] |

| Storage Conditions | -20°C in a dry, inert atmosphere, protected from moisture and light | [1][2][] |

Solubility Profile

The solubility of m-PEG5-succinimidyl carbonate is a critical factor for its effective use in bioconjugation.[7] The hydrophilic PEG chain enhances its solubility in aqueous solutions, while the overall structure allows for solubility in several common organic solvents used for preparing stock solutions.[7]

| Solvent | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 10 mM) | Commonly used for preparing concentrated stock solutions. | [2][4][7] |

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for dissolving NHS esters. Anhydrous DMF is recommended to prevent hydrolysis. | [2][7] |

| Water / Aqueous Buffers | Soluble | The PEG5 linker enhances aqueous solubility. However, the succinimidyl carbonate group is susceptible to hydrolysis, with a half-life that can be less than five minutes. | [2][7] |

| Dichloromethane (DCM) / Chloroform | Soluble | Useful for certain synthetic steps. | [1][2][7] |

| Alcohols | Less Soluble | [2] | |

| Toluene | Less Soluble | [2] | |

| Ether | Not Soluble | Can be used for precipitation. | [2][8] |

Note: The succinimidyl carbonate group is highly susceptible to hydrolysis, especially in aqueous solutions.[2] The rate of hydrolysis increases with higher pH.[9] Therefore, stock solutions should be prepared fresh in anhydrous, amine-free solvents like DMSO or DMF and used promptly.[2]

Reaction Mechanism and Kinetics

The core reaction involves the nucleophilic attack of a primary amine (e.g., the ε-amino group of a lysine residue) on the succinimidyl carbonate.[2] This leads to the formation of a highly stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][3]

Caption: Reaction mechanism of m-PEG5-succinimidyl carbonate with a primary amine.

The efficiency of this reaction is influenced by several factors, which must be optimized for each specific application.[3]

| Parameter | Typical Range | Effect on Reaction | Source |

| pH | 7.2 - 8.5 | A compromise between amine nucleophilicity (higher at higher pH) and reagent hydrolysis (faster at higher pH). | [7][10] |

| Molar Excess of PEG | 5 to 50-fold | A higher ratio increases the degree of PEGylation but can also lead to multi-PEGylated products. | [2][3][9] |

| Reaction Time | 30-60 min at RT; 2 hours at 4°C | Longer times may increase PEGylation but also risk hydrolysis and side reactions. | [2][9] |

| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the PEG reagent. | [2] |

Experimental Protocols

General Protocol for Protein PEGylation

This protocol provides a general guideline for the covalent modification of a protein with m-PEG5-succinimidyl carbonate.[2][3]

Caption: General workflow for a typical protein PEGylation experiment.

Materials:

-

Protein of interest

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[2]

-

m-PEG5-succinimidyl carbonate[9]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Quenching buffer (optional, e.g., 1 M Tris or glycine, pH 8.0)[3][9]

-

Purification system (e.g., size-exclusion chromatography/desalting column)[11]

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If the buffer contains primary amines (like Tris), it must be exchanged via dialysis or a desalting column.[2]

-

Reagent Preparation: Allow the vial of m-PEG5-succinimidyl carbonate to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF. This solution should be used immediately.[2]

-

Conjugation Reaction: Add the calculated molar excess of the m-PEG5-succinimidyl carbonate stock solution to the protein solution while gently stirring.[2] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[2][9]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

-

Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 20-50 mM to react with any excess reagent.[3]

-

Purification: Remove unreacted m-PEG5-succinimidyl carbonate and byproducts from the PEGylated protein using a desalting column (size-exclusion chromatography) or dialysis.[11]

-

Characterization: Analyze the purified conjugate to confirm successful PEGylation and determine the degree of modification using methods like SDS-PAGE (to observe a molecular weight shift) and chromatography.[3][4]

Protocol for Determining Aqueous Solubility

This protocol outlines a standardized shake-flask method to determine the thermodynamic solubility of m-PEG5-succinimidyl carbonate in an aqueous buffer.[7] Due to the rapid hydrolysis of the succinimidyl carbonate group in aqueous media, this procedure must be adapted to measure the concentration of the intact molecule quickly or be used to determine the solubility of the resulting PEG diol after hydrolysis. For practical bioconjugation purposes, the solubility in anhydrous organic solvents is often more relevant.

Caption: Workflow for experimental determination of aqueous solubility.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of m-PEG5-succinimidyl carbonate to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.[7]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[7]

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.[7]

-

Quantification: Carefully remove a sample of the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical method. Given that PEG does not have a strong UV chromophore, a colorimetric assay such as the barium-iodide method could potentially be adapted for quantification.[12] A validated HPLC method would be a more precise alternative.

-

Solubility Calculation: The determined concentration of the solute in the supernatant represents the thermodynamic solubility at the specified temperature and pH.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. m-PEG5-succinimidyl carbonate | C16H27NO10 | CID 87583538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Succinimidyl Carbonate: A Safer and Versatile Phosgene Analogue in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Disuccinimidyl carbonate (DSC), a stable, crystalline solid, has emerged as a critical reagent in organic chemistry and bioconjugation, serving as a safer and more convenient alternative to the highly toxic and difficult-to-handle phosgene gas.[1][2] Its utility stems from the two N-hydroxysuccinimide (NHS) groups attached to a central carbonyl, rendering the carbonyl carbon highly susceptible to nucleophilic attack.[1] This activation allows for the efficient and mild formation of carbamates, ureas, and active esters, making DSC an indispensable tool in peptide synthesis, drug delivery, protein modification, and polymer functionalization.[1][3]

Core Properties and Comparative Analysis

DSC offers significant advantages in handling and safety over traditional phosgenation reagents. As a solid, it mitigates the risks associated with the transportation, storage, and handling of gaseous phosgene.[2]

Physical and Chemical Properties

The properties of DSC make it a user-friendly reagent in a laboratory setting. It is a white to off-white crystalline powder with a defined melting point, and it can be stored at 2-8°C for extended periods.[3][4]

| Property | N,N'-Disuccinimidyl Carbonate (DSC) | Phosgene (COCl₂) |

| Molecular Formula | C₉H₈N₂O₇[3][4] | COCl₂[5] |

| Molecular Weight | 256.17 g/mol [3][4] | 98.91 g/mol [5] |

| Appearance | White to off-white crystalline powder[3] | Colorless gas[5] |

| Melting Point | 188-191 °C[4] | -118 °C[5] |

| Boiling Point | Decomposes | 8.3 °C[5] |

| Storage Conditions | Store in a cool and dry place (2-8°C)[3] | Requires specialized handling and storage |

| Purity | ≥98.0%[3][4] | N/A |

Reactivity and Safety Comparison of Phosgene Substitutes

While DSC is a powerful tool, its reactivity differs from phosgene and other analogues like triphosgene. Phosgene itself is significantly more reactive, which can be advantageous for certain transformations but also leads to lower selectivity. DSC provides a milder reaction profile, which is often desirable for complex, multifunctional molecules.[6]

| Reagent | Form | Key Advantages | Safety Considerations |

| Phosgene | Gas | High reactivity | Extremely toxic gas, difficult to handle[2][5] |

| Triphosgene | Solid[2] | Safer solid alternative to phosgene, releases phosgene in situ[1][2] | Highly toxic, should be handled with care[7] |

| Carbonyldiimidazole (CDI) | Solid[2] | Safer alternative for forming ureas[2] | Causes severe skin burns and eye damage[2] |

| Disuccinimidyl Carbonate (DSC) | Solid[2] | Safer solid alternative, mild reaction conditions, stable intermediates[1][6] | Moisture-sensitive; hydrolysis is a competing reaction in aqueous buffers[1] |

The stability of DSC in aqueous environments is a critical consideration. It undergoes rapid hydrolysis, with a reported half-life of less than 10 minutes in pure water, which can reduce coupling efficiency in bioconjugation reactions performed in aqueous buffers.[1]

Mechanism of Action: The Role of the Succinimidyl Group

The efficacy of DSC as an activating agent is attributed to the excellent leaving group ability of N-hydroxysuccinimide (NHS). Nucleophilic attack on the central carbonyl carbon of DSC results in the displacement of one of the NHS groups, forming a highly reactive succinimidyl-activated intermediate. This intermediate is then susceptible to a second nucleophilic attack, leading to the desired product and releasing a second equivalent of NHS.

Caption: General mechanism of DSC as a dual activating agent.

Key Applications and Experimental Protocols

DSC's versatility allows for a wide range of synthetic transformations. Below are detailed protocols for its most common applications.

Activation of Alcohols and Synthesis of Carbamates

A primary application of DSC is the two-step, one-pot synthesis of carbamates from alcohols and amines.[1][6] The alcohol is first activated with DSC to form a stable mixed succinimidyl carbonate intermediate, which can often be isolated.[6] This intermediate then readily reacts with an amine to yield the corresponding carbamate. This method is widely used for attaching polyethylene glycol (PEG) linkers to proteins and for synthesizing protecting groups in peptide chemistry.[8][9]

Caption: Workflow for the DSC-mediated synthesis of carbamates.

-

Alcohol Activation: To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 ml) at 23°C, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 mmol, 0.38 g) and triethylamine (Et₃N) (3.0 mmol, 0.42 ml).

-

Reaction Monitoring: Stir the resulting mixture at 23°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until no starting alcohol remains (typically 4 hours).

-

Workup (Optional Intermediate Isolation): The reaction can be worked up with aqueous sodium bicarbonate solution to isolate the mixed succinimide carbonate, which is stable and can be stored.[6]

-

Amine Addition: To the solution containing the activated carbonate intermediate, add the amine (1.2 mmol) and triethylamine (2.0 mmol).

-

Final Reaction: Stir the mixture until the reaction is complete, as monitored by TLC.

-

Purification: Purify the final carbamate product by flash chromatography over silica gel. Yields for this procedure typically range from 65-89%.[6]

Activation of Carboxylic Acids for Amide Bond Formation

DSC is an efficient reagent for preparing N-succinimidyl (NHS) esters of carboxylic acids.[1][3][10] These activated esters are crucial intermediates in peptide synthesis and bioconjugation, as they react cleanly with primary amines to form stable amide bonds with minimal racemization.[1][11] This method avoids the use of carbodiimide reagents like DCC, and the byproducts, CO₂ and water-soluble NHS, are easily removed.[10][11]

Caption: Workflow for activating carboxylic acids with DSC.

-

Reaction Setup: To a solution of the carboxylic acid (1.05 eq) in acetonitrile (e.g., 50 mL), add pyridine (~3 eq). Stir the suspension for a few minutes at room temperature.

-

DSC Addition: Add DSC (1.0 eq) to the suspension. An empty balloon can be attached via a needle to monitor CO₂ evolution, which indicates reaction progress.[11]

-

Reaction: Allow the suspension to stir for several hours at room temperature until all of the carboxylic acid has dissolved.

-

Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase with several portions of water to remove the N-hydroxysuccinimide byproduct and pyridine.[10]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the N-succinimidyl ester.

Synthesis of Ureas

DSC facilitates the synthesis of ureas by reacting with two equivalents of an amine.[1][3] This carbonyl insertion capability is valuable for creating crosslinkers and heterocyclic compounds. The reaction proceeds under mild conditions, offering an advantage over phosgene-based methods.[3]

References

- 1. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Di-(N,N -succinimidyl) carbonate for synthesis 74124-79-1 [sigmaaldrich.com]

- 5. Phosgene - Wikipedia [en.wikipedia.org]

- 6. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]

- 9. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to Succinimidyl Carbonate for Activating Amine-Containing Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N,N'-Disuccinimidyl Carbonate (DSC) for the activation of amine-containing ligands. DSC is a versatile and efficient reagent for coupling primary amines, widely employed in peptide synthesis, bioconjugation, and drug development.[1][2] This document will delve into the underlying chemistry, experimental protocols, and practical considerations for utilizing DSC in your research.

Introduction to Succinimidyl Carbonate Chemistry

N,N'-Disuccinimidyl carbonate is a homobifunctional crosslinker that reacts with nucleophiles such as primary amines.[3] The core mechanism involves the formation of a highly reactive N-hydroxysuccinimide (NHS) ester intermediate. This activated ester readily reacts with primary amines to form stable carbamate (urethane) linkages.[4][5] DSC is also effective in activating carboxylic acids to form NHS esters, which then react with amines to yield stable amide bonds.[6][7]

The reaction is favored for its mild conditions and the stability of the resulting linkages.[8][9] The byproducts of the reaction, N-hydroxysuccinimide (NHS) and carbon dioxide, are generally easy to remove, simplifying purification processes.[6]

Reaction Mechanisms

Activation of Amines to form Carbamates

DSC reacts directly with primary amines to form an N-succinimidyl carbamate. This intermediate can then react with another amine-containing molecule to form a stable urea linkage, though the more common application is the formation of a carbamate by reacting with a hydroxyl group first, which is then coupled to an amine. A more direct and widely used application involves the reaction of DSC with an alcohol to form a succinimidyl carbonate ester, which then efficiently reacts with a primary amine to yield a stable carbamate linkage.[8]

Activation of Carboxylic Acids to form Amides

DSC can also be used to activate carboxylic acids, forming an N-hydroxysuccinimide (NHS) active ester. This ester is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond. This two-step, one-pot synthesis is a valuable alternative to carbodiimide-based coupling methods.[6]

Quantitative Data Summary

The efficiency of DSC-mediated couplings is influenced by various factors including the nature of the reactants, solvent, base, and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Reaction Conditions and Yields for Carbamate Synthesis [8]

| Alcohol Substrate | Amine Substrate | Solvent | Base | Reaction Time (h) | Yield (%) |

| 1,2-O-isopropylidene-D-xylofuranose | Amine 4 | CH2Cl2 | Triethylamine | 3 | 86 |

| 1,2-O-isopropylidene-D-xylofuranose | L-ephedrine | CH2Cl2 | Triethylamine | - | 83 |

| Primary and hindered secondary alcohols | Various amines | - | - | - | 65-89 |

Table 2: Reagent Stoichiometry for Carboxylic Acid Activation [6][10]

| Carboxylic Acid | DSC | Base | Amine |

| 1.05 eq | 1.0 eq | ~3 eq (Pyridine) | 1.0 eq |

| 0.48 mmol | 0.62 mmol | 0.62 mmol (Triethylamine) | 0.62 mmol |

Table 3: Recommended pH Ranges for Amine Coupling Reactions [11][12]

| Reaction Type | Recommended pH Range | Optimal pH Range |

| Amine PEGylation with Succinimidyl Carbonate | 7.2 - 8.5 | 8.3 - 8.5 |

| General NHS Ester Aminolysis | 6.0 - 9.0 | 7.2 - 8.5 |

Experimental Protocols

General Protocol for Carbamate Synthesis via DSC Activation of an Alcohol[8]

-

Activation of the Alcohol:

-

Dissolve the alcohol (1.0 mmol) in dry acetonitrile (5 ml) at 23°C.

-

Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 mmol) and triethylamine (3 mmol).

-

Stir the mixture at 23°C for 4 hours or until the starting alcohol is consumed (monitored by TLC).

-

Concentrate the mixture under reduced pressure.

-

Dilute the residue with aqueous NaHCO3 solution (10 ml) and extract with ethyl acetate (2 x 25 ml).

-

Wash the combined organic extracts with brine (10 ml) and dry over Na2SO4.

-

Evaporate the solvent to obtain the mixed carbonate, which can be used directly in the next step.

-

-

Reaction with the Amine:

-

Dissolve the crude mixed carbonate in CH2Cl2 (2 ml).

-

Add the solution to a stirred solution of the amine (1.2 mmol) and triethylamine (1.5 mmol) in CH2Cl2 (5 ml).

-

Stir the mixture at 23°C for 3 hours or until the mixed carbonate is consumed (monitored by TLC).

-

Dilute the mixture with CH2Cl2 (20 ml) and wash successively with aqueous NaHCO3 solution (10 ml) and brine (10 ml).

-

Dry the organic layer over Na2SO4 and remove the solvent.

-

Purify the resulting carbamate by silica gel chromatography.

-

General Protocol for Amide Synthesis via DSC Activation of a Carboxylic Acid[6][10]

-

Activation of the Carboxylic Acid:

-

In an oven-dried round-bottom flask, add acetonitrile (50 ml), pyridine (~3 eq), and the carboxylic acid (1.05 eq).

-

Add a catalytic amount of DMAP (~0.01 eq) (optional).

-

Stir the suspension for a few minutes at room temperature.

-

Add DSC (1.0 eq) and stir for a few hours at room temperature until the carboxylic acid is fully dissolved.

-

-

Reaction with the Amine:

-

To the suspension, add DIPEA (1.5 eq) followed by the amine (1.0 eq).

-

Stir the resulting suspension overnight at room temperature.

-

Monitor the reaction for consumption of the amine.

-

-

Workup:

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Experimental Workflow Visualization

Considerations for Optimal Results

-

pH Control: For reactions in aqueous media, maintaining the pH between 7.2 and 8.5 is crucial.[11][12] A lower pH will result in the protonation of the primary amine, rendering it non-nucleophilic.[11] Conversely, a pH above 8.6 can lead to significant hydrolysis of the succinimidyl carbonate group, reducing conjugation efficiency.[11]

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target ligand for reaction with the activated species.[11][12] Phosphate-buffered saline (PBS), borate buffer, and sodium bicarbonate are suitable choices.[11]

-

Anhydrous Conditions: For reactions in organic solvents, using anhydrous conditions is recommended to prevent hydrolysis of DSC and the activated intermediates.[13]

-

Reagent Purity: The purity of DSC and the reactants is important for achieving high yields and minimizing side reactions.

-

Stability: DSC is moisture-sensitive and should be stored under inert gas at 2-8°C.[1][2]

Comparison with Other Activation Reagents

DSC offers several advantages over other amine-activating reagents.

Table 4: Comparison of DSC with Other Coupling Reagents

| Reagent | Advantages | Disadvantages |

| N,N'-Disuccinimidyl Carbonate (DSC) | Forms stable carbamate or amide linkages.[4][5] Mild reaction conditions.[8] Byproducts are easy to remove.[6] Can be used without metal catalysts.[2] | Less reactive than NHS esters.[4] Can have side reactions.[4] Moisture sensitive.[2] |

| N-Hydroxysuccinimide (NHS) Esters | More reactive than succinimidyl carbonates, allowing for faster conjugation.[4] Forms highly stable amide bonds.[4] | Susceptible to hydrolysis.[12] |

| 1,1'-Carbonyldiimidazole (CDI) | Activates hydroxyl and amino groups.[5] | The imidazole carbamate intermediate is also reactive towards thiol groups.[13] |

| Carbodiimides (e.g., DCC, EDC) | Commonly used for amide bond formation. | Can lead to rearrangement of the activated carboxylic acid.[6] DCC can be a sensitizer.[6] |

Applications in Research and Drug Development

The versatility of DSC makes it a valuable tool in various scientific disciplines:

-

PEGylation: DSC is used to activate polyethylene glycol (PEG) for conjugation to proteins and other biomolecules, a process known as PEGylation.[4] PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4]

-

Peptide Synthesis: DSC is an effective coupling reagent for the formation of peptide bonds with minimal racemization.[5][14]

-

Bioconjugation: It is widely used to link ligands to proteins, antibodies, and other biomolecules for applications such as immunoassays and targeted drug delivery.[9][15]

-

Surface Modification: DSC can be used to functionalize surfaces containing hydroxyl or primary amine groups, such as microspheres or polymer brushes, for the immobilization of biomolecules.[1][5]

Conclusion

N,N'-Disuccinimidyl carbonate is a highly effective and versatile reagent for the activation of amine-containing ligands. Its ability to form stable carbamate and amide linkages under mild conditions, coupled with the ease of byproduct removal, makes it an attractive choice for a wide range of applications in research, diagnostics, and therapeutics. By understanding the underlying chemistry and optimizing reaction conditions, researchers can successfully employ DSC to achieve their desired bioconjugation and synthetic goals.

References

- 1. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. DSC - Enamine [enamine.net]

- 3. N,N'-Disuccinimidyl Carbonate - Creative Biolabs [creative-biolabs.com]

- 4. benchchem.com [benchchem.com]

- 5. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]

- 6. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]

- 7. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]

- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TCI Practical Example: Condensation Using Di(N-succinimidyl) Carbonate | TCI AMERICA [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. spherotech.com [spherotech.com]

- 14. bachem.com [bachem.com]

- 15. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to m-PEG5-Succinimidyl Carbonate for the PEGylation of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a pivotal bioconjugation technique for enhancing the therapeutic properties of biomolecules. This guide provides a comprehensive technical overview of m-PEG5-succinimidyl carbonate, a discrete PEGylation reagent. It details its physicochemical properties, mechanism of action, and applications in modifying proteins, peptides, and antibodies. Furthermore, this document offers detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant biological pathways to facilitate its effective use in research and drug development.

Introduction to m-PEG5-Succinimidyl Carbonate

m-PEG5-succinimidyl carbonate is a monofunctional, discrete polyethylene glycol (dPEG®) reagent utilized for the covalent modification of biomolecules.[1] It consists of a methoxy-terminated PEG chain with five ethylene glycol units, ensuring a defined and uniform molecular weight.[1][] This PEG chain is linked to a highly reactive N-hydroxysuccinimidyl (NHS) carbonate ester.[3] The NHS ester group specifically targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable carbamate linkage.[3][4]

The hydrophilic and flexible nature of the PEG5 spacer imparts several beneficial properties to the conjugated biomolecule, including:

-

Enhanced Solubility and Stability: The PEG chain increases the hydrophilicity of the biomolecule, improving its solubility and stability in aqueous solutions.[3][5]

-

Reduced Immunogenicity: The PEG moiety can mask epitopes on the biomolecule's surface, reducing its recognition by the immune system and thereby lowering its immunogenic potential.[3]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.[3]

These advantages make m-PEG5-succinimidyl carbonate a valuable tool in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and other biopharmaceuticals.[3][6]

Physicochemical and Reactive Properties

A thorough understanding of the properties of m-PEG5-succinimidyl carbonate is essential for its effective application.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₇NO₁₀ | [1][] |

| Molecular Weight | 393.39 g/mol | [1][7] |

| CAS Number | 1058691-00-1 | [1][] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1][7] |

| Solubility | Soluble in water, DMSO, DMF, and chloroform | [][8] |

| Reactive Group | N-Hydroxysuccinimidyl (NHS) Carbonate | |

| Target Functional Group | Primary amines (-NH₂) | [3][9] |

| Resulting Linkage | Stable carbamate bond | [3][4] |

| Storage Conditions | -20°C in a dry, inert atmosphere. Protect from moisture and light. | [1][7] |

Reaction Mechanism

The PEGylation reaction with m-PEG5-succinimidyl carbonate is a nucleophilic acyl substitution.[10] The primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl carbonate. This leads to the formation of a stable carbamate bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][10] The reaction is most efficient in a slightly alkaline pH range (7.2-8.5), where the primary amines are deprotonated and more nucleophilic.[4]

Figure 1: Reaction mechanism of m-PEG5-succinimidyl carbonate with a primary amine.

A significant competing reaction is the hydrolysis of the succinimidyl carbonate ester in aqueous solutions, which deactivates the reagent. The rate of hydrolysis increases with pH.[9]

| Parameter | Recommended Range/Value | Outcome/Consideration | Reference(s) |

| pH | 7.2 - 8.5 | Optimal for primary amine reactivity; higher pH increases hydrolysis of the NHS ester. | [4] |

| Molar Excess of PEG | 10 to 50-fold | A higher excess drives the reaction towards PEGylation, but may lead to multi-PEGylation. | [3] |

| Reaction Time | 30-60 min at room temperature; 2 hours at 4°C | Longer times may increase side reactions and hydrolysis. | [3][6] |

| Hydrolysis Half-life of SC-PEG | ~10-20 minutes in aqueous buffer at pH 8, 25°C | Highlights the need for preparing fresh reagent solutions. |

Experimental Protocols

This section provides a generalized protocol for the PEGylation of a protein. The optimal conditions may need to be determined empirically for each specific biomolecule.

Materials

-

Protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

-

m-PEG5-succinimidyl carbonate

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure

-

Protein Preparation:

-

m-PEG5-Succinimidyl Carbonate Solution Preparation:

-

PEGylation Reaction:

-

Add the desired molar excess of the m-PEG5-succinimidyl carbonate stock solution to the protein solution while gently vortexing. A 10- to 50-fold molar excess is a common starting point.[3]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]

-

-

Quenching the Reaction (Optional):

-

Purification of the PEGylated Protein:

-

Remove unreacted m-PEG5-succinimidyl carbonate and byproducts using size-exclusion chromatography (SEC) or dialysis.

-

-

Characterization of the PEGylated Protein:

-

Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. Common methods include:

-

SDS-PAGE: To visualize the increase in molecular weight. A successful PEGylation will result in a band shift to a higher apparent molecular weight.[4][9]

-

Size-Exclusion Chromatography (SEC): To assess the purity and heterogeneity of the conjugate.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the precise molecular weight and degree of PEGylation.

-

-

Figure 2: General experimental workflow for protein PEGylation.

Impact on Signaling Pathways

The PEGylation of biomolecules can significantly alter their interaction with biological systems, including their influence on cellular signaling pathways.

PEGylated Interferon-α and JAK-STAT/Wnt Signaling

Interferon-α (IFN-α) is a cytokine that plays a crucial role in the immune response to viral infections and has anti-proliferative effects. PEGylated IFN-α has been a cornerstone of therapy for chronic hepatitis C.[10] Its mechanism of action involves the activation of the JAK-STAT signaling pathway.[1][11]

Binding of PEG-IFN-α to its receptor (IFNAR) leads to the phosphorylation and activation of Janus kinases (Jak1 and Tyk2), which in turn phosphorylate Signal Transducers and Activators of Transcription (STAT) proteins.[1][12] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[1]

Interestingly, studies have shown that PEG-IFN can also inhibit Wnt/β-catenin signaling.[13] It upregulates RanBP3, a nuclear export factor for β-catenin, leading to decreased nuclear β-catenin and reduced transcription of Wnt target genes like cyclin D1.[13] This provides a potential mechanism for the observed chemo-preventive effects of PEG-IFN in hepatocellular carcinoma.[13]

Figure 3: PEGylated Interferon-α signaling pathways.

PEGylated Antibody-Drug Conjugates (ADCs)

m-PEG5-succinimidyl carbonate can be used as a linker in the construction of ADCs.[6] In this context, the PEG linker connects the monoclonal antibody to a cytotoxic payload. The general mechanism of action for an ADC is as follows:

-

Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.

-

Payload Release: Inside the cell, the linker is cleaved (for cleavable linkers) or the antibody is degraded in the lysosome, releasing the cytotoxic payload.

-

Cell Death: The released payload induces apoptosis in the cancer cell.

The PEG linker in ADCs can improve their solubility, stability, and pharmacokinetic profile, and may also influence the drug-to-antibody ratio (DAR).

Figure 4: General mechanism of action of an Antibody-Drug Conjugate.

Conclusion

m-PEG5-succinimidyl carbonate is a versatile and effective reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines make it a valuable tool for researchers and drug development professionals. The ability to enhance the physicochemical and pharmacokinetic properties of therapeutic proteins and to serve as a linker in ADCs underscores its importance in the development of next-generation biotherapeutics. The protocols and information provided in this guide offer a solid foundation for the successful application of m-PEG5-succinimidyl carbonate in various bioconjugation strategies.

References

- 1. ashpublications.org [ashpublications.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. PEG in Antibody Drug Conjugates (ADCs) - Biochempeg [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 12. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pegylated interferon alpha targets Wnt signaling by inducing nuclear export of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Instability of Activated Esters: A Deep Dive into Succinimidyl Carbonate Hydrolysis

For researchers, scientists, and professionals in drug development, the efficiency of bioconjugation reactions is paramount. Succinimidyl carbonate and other N-hydroxysuccinimide (NHS) esters are workhorse reagents for covalently modifying proteins and other biomolecules. However, their utility is fundamentally challenged by a competing reaction: hydrolysis. This technical guide provides a comprehensive examination of the rate and mechanism of succinimidyl carbonate hydrolysis, offering quantitative data, detailed experimental protocols, and visual aids to empower researchers to optimize their conjugation strategies.

The core utility of succinimidyl carbonates lies in their reaction with primary amines on biomolecules to form stable carbamate linkages.[1] This desired reaction, known as aminolysis, is a nucleophilic acyl substitution where the deprotonated primary amine attacks the electrophilic carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide (NHS) leaving group.[2][3] However, in aqueous environments, water itself can act as a nucleophile, leading to the hydrolysis of the ester. This process regenerates the original carboxylic acid from the activating molecule and releases NHS, rendering the reagent inactive for conjugation.[4] The interplay between these two competing reactions is critically influenced by reaction conditions, most notably pH and temperature.[1][5]

The Chemical Mechanism of Hydrolysis

The hydrolysis of succinimidyl carbonate, like other NHS esters, proceeds via a nucleophilic acyl substitution mechanism. In aqueous solution, a water molecule attacks the carbonyl carbon of the ester. This is followed by the formation of a transient tetrahedral intermediate, which then collapses, leading to the departure of the stable N-hydroxysuccinimide leaving group and the formation of an unstable carbonic acid derivative which rapidly decomposes to a carboxylic acid and carbon dioxide. The rate of this hydrolytic degradation is significantly influenced by the concentration of hydroxide ions, which are more potent nucleophiles than water.[4] Consequently, the rate of hydrolysis increases dramatically with increasing pH.[2][6]

Caption: Mechanism of succinimidyl carbonate hydrolysis.

Quantitative Analysis of Hydrolysis Rates

The stability of succinimidyl carbonate and other NHS esters in aqueous solution is typically quantified by their half-life (t½), the time required for 50% of the ester to hydrolyze. This parameter is highly dependent on pH and temperature.

Effect of pH on Hydrolysis Half-Life

The rate of hydrolysis for NHS esters increases significantly with an increase in pH.[5] While the optimal pH for the desired aminolysis reaction is typically between 7.2 and 8.5 to ensure the target primary amines are deprotonated and thus nucleophilic, this range also facilitates hydrolysis.[6][7] At a lower pH, the concentration of the reactive, deprotonated amine is reduced, slowing the desired conjugation. Conversely, at a pH above 8.5, the rate of hydrolysis can outcompete the aminolysis reaction, leading to a significant reduction in conjugation efficiency.[6]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | 4 | ~1 hour |